(R)-2-amino-2-methyldec-9-enoic acid

Peptide Stapling Ring-Closing Metathesis Helix Stabilization

Achieve precise helix stabilization in stapled peptide design with (R)-2-amino-2-methyldec-9-enoic acid. Generic analogs or mismatched enantiomers cause failed macrocyclization and loss of biological activity. - Mandatory (R)-enantiomer for correct geometric projection of i, i+7 hydrocarbon staples - Terminal alkene enables on-resin ring-closing metathesis with Grubbs catalysts - α-Methyl group confers proteolytic resistance and enhances cellular penetration of stapled peptides

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 1195967-46-4
Cat. No. B1444292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-2-methyldec-9-enoic acid
CAS1195967-46-4
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC(CCCCCCC=C)(C(=O)O)N
InChIInChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h3H,1,4-9,12H2,2H3,(H,13,14)/t11-/m1/s1
InChIKeyJWZFECWHKQLRGK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-methyldec-9-enoic Acid for Peptide Stapling


(R)-2-Amino-2-methyldec-9-enoic acid (CAS 1195967-46-4), also known as (R)-2-(7′-octenyl)alanine, is a chiral non-proteinogenic α,α-disubstituted amino acid bearing a terminal alkene. It belongs to the class of α-methyl, α-alkenyl amino acids, which are characterized by an α-methyl group that restricts backbone conformational flexibility and an alkenyl side chain that serves as a reactive handle for ring-closing olefin metathesis (RCM) [1]. This compound is specifically employed in solid-phase peptide synthesis for the construction of all-hydrocarbon "stapled" peptides, a technology designed to stabilize α-helical secondary structures and enhance pharmacological properties such as proteolytic resistance and cellular penetration [2]. Its procurement is typically driven by the need for enantiopure building blocks for RCM-based peptide macrocyclization.

Solid-Phase Peptide Synthesis Compatible with Fmoc/tBu SPPS for on-resin RCM macrocyclization
Enantiopure (R) Building Block Required for correct stereochemical projection in i,i+7 staples
8-Carbon Alkenyl Side Chain Selected for spanning two α-helical turns in i,i+7 staple design

(R)-2-Amino-2-methyldec-9-enoic Acid: Why Substitution Fails


Substituting (R)-2-amino-2-methyldec-9-enoic acid with a generic analog, or even with its (S)-enantiomer or shorter-chain homologs such as (S)-2-(4′-pentenyl)alanine, is not feasible in the context of hydrocarbon-stapled peptide design. The precise geometric requirements for effective helix stabilization dictate the use of specific chain lengths and chiralities at defined sequence positions [1]. For instance, in an i, i+7 stapling motif—the most common configuration for spanning two helical turns—the combination of (R)-octenylalanine at the i position and (S)-pentenylalanine at the i+7 position (or vice versa) is empirically required to achieve proper ring closure metathesis and to project the hydrocarbon cross-link along the correct face of the helix [2]. Using an incorrect enantiomer or a mismatched alkyl chain length (e.g., substituting pentenyl for octenyl) results in failed macrocyclization, distorted secondary structure, or complete loss of the desired biological activity and protease resistance conferred by the staple [1]. Therefore, procurement of the exact (R)-2-amino-2-methyldec-9-enoic acid isomer is a non-negotiable requirement for reproducible peptide engineering.

Chain length mismatch
Shorter-chain analogs (e.g., pentenyl) may not span the i,i+7 distance; macrocyclization may fail or yield a distorted helix.
Enantiomer substitution
(S)-octenylalanine may alter staple facial projection, potentially disrupting biological activity and protease resistance.
Stereochemical pairing error
Pairing two (R)-residues or an incorrect combination may not reproduce the validated i,i+7 staple geometry.

(R)-2-Amino-2-methyldec-9-enoic Acid: Selection Evidence


i, i+7 Staple: (R)-Octenylalanine vs. (S)-Pentenylalanine

In the established design rules for all-hydrocarbon stapled peptides, the specific combination of non-natural amino acids is dictated by the desired staple geometry. For a double-turn (i, i+7) staple, the required cross-linking pair is either (R)-2-(7′-octenyl)alanine [which is (R)-2-amino-2-methyldec-9-enoic acid] at the i position paired with (S)-2-(4′-pentenyl)alanine at i+7, or the inverse stereochemical pairing: (S)-octenylalanine with (R)-pentenylalanine [1]. This combination is non-interchangeable with a pairing of two pentenylalanine residues, which would yield an i, i+4 single-turn staple, or two octenylalanine residues, which would create a longer but conformationally strained or improperly oriented cross-link for this specific spacing [2]. The 8-carbon chain of the octenylalanine residue provides the necessary reach across the 3.6 residues per turn of an α-helix, bridging the 7-amino-acid gap that the 5-carbon chain of pentenylalanine cannot span alone [1]. This design rule is quantified by the amino acid spacing: an i, i+7 separation (~two helical turns) requires the specific 8-carbon + 5-carbon complementary pair for optimal metathesis and helix stabilization.

i,i+7 Staple Geometry
Class-level
(R)-octenylalanine (8C) + (S)-pentenylalanine (5C) pair required
Chain length context for i,i+7 staple
Pentenyl alone insufficient for two-turn span
Peptide Stapling Ring-Closing Metathesis Helix Stabilization i, i+7 Macrocyclization

p53 Stapled Peptides: Need for (R)-Octenylalanine

A patent describing non-membrane disruptive, p53-activating stapled peptides explicitly specifies the use of (R)-2-(7′-octenyl)alanine (the target compound) as a critical residue within the stapled construct [1]. The invention details that the peptide comprises the sequence TSFXaa1EYWXaa3LLXaa2, where Xaa1 is defined as either (R)-2-(7′-octenyl)alanine or (R)-2-(4′-pentenyl)alanine [1]. This demonstrates that for this specific i, i+7 stapling position, the (R)-enantiomer of octenylalanine is required, while its (S)-enantiomer is not cited as a viable alternative in this context. The patent further exemplifies that the stapled peptides were prepared using ring-closing metathesis of the specified (R)-octenylalanine-containing sequence [1]. The selection of the (R)-enantiomer is crucial for achieving the desired biological profile—p53 activation without membrane disruption—as the chirality of the α-methyl, α-alkenyl amino acid directly influences the facial projection and conformational dynamics of the resulting macrocycle, thereby dictating its interaction with the target protein and cellular membranes.

p53 Stapled Peptide
Class-level
Patent-specified (R)-enantiomer requirement
Enantiomer-specific context for biological activity
Chirality dictates staple projection and p53 activation profile
p53 MDM2/MDMX Cancer Therapeutics Stapled Peptide Pharmacology

Protease Resistance and α-Helicity Gains from α-Methyl Amino Acids

Incorporation of α-methyl, α-alkenyl amino acids, such as (R)-2-amino-2-methyldec-9-enoic acid, into peptides followed by hydrocarbon stapling results in quantifiable improvements in key pharmacological parameters relative to their unmodified, wild-type counterparts. Studies have shown that stapled peptides exhibit a remarkable increase in resistance against proteolytic degradation compared to native, unstapled sequences [1]. Furthermore, the α-methyl group of the non-natural amino acid contributes directly to this effect by sterically hindering protease access and pre-organizing the backbone, while the hydrocarbon staple itself locks the peptide into a stable α-helical conformation [2]. This dual effect (backbone modification + macrocyclization) translates to significantly increased α-helicity, often moving from a largely disordered state (<20% helical content) in the native peptide to a highly ordered state (>80% helicity) upon stapling [2]. The enhanced helicity is directly correlated with improved target binding affinity and cellular uptake. While the absolute magnitude of these improvements is peptide sequence-dependent, the class-level inference is that the use of (R)-2-amino-2-methyldec-9-enoic acid as a staple component is a prerequisite for achieving these benefits in i, i+7 stapled constructs.

Protease Resistance & Helicity
Class-level
Helicity gain: >80% upon stapling
Reported stability and helicity context
Class-level; sequence-dependent improvement
Protease Resistance Peptide Stability α-Helicity α-Methyl Amino Acid

Applications of (R)-2-Amino-2-methyldec-9-enoic Acid


i, i+7 Hydrocarbon-Stapled Peptide Synthesis

This is the primary and most well-documented application scenario. (R)-2-amino-2-methyldec-9-enoic acid is specifically incorporated at the i or i+7 position of a peptide sequence during solid-phase synthesis. It is paired with an (S)-2-(4′-pentenyl)alanine residue at the complementary position (i+7 or i, respectively) [1]. Following chain assembly, an on-resin ring-closing olefin metathesis (RCM) reaction using a Grubbs catalyst cross-links the terminal alkenes of the two non-natural amino acids, forming an all-hydrocarbon "staple" that spans two turns of an α-helix [2]. This application is used to stabilize the bioactive conformation of short synthetic peptides, rendering them protease-resistant and cell-permeable for use as chemical biology probes or therapeutic leads targeting intracellular protein-protein interactions [1]. The (R)-enantiomer of octenylalanine is mandatory for achieving the correct geometric projection of the staple.

p53-Activating Stapled Peptides for Oncology

This compound has a demonstrated application as a key building block in the synthesis of stapled peptide activators of the p53 tumor suppressor pathway [1]. Specifically, the (R)-enantiomer is used in the construction of i, i+7 stapled peptides designed to bind and inhibit the negative regulators MDM2 and MDMX [1]. The resulting stapled peptides exhibit potent p53 activation while displaying a non-membrane disruptive mechanism of cellular entry, a critical attribute for therapeutic development [1]. The specific sequence context and chiral requirement are explicitly defined, making the procurement of (R)-2-amino-2-methyldec-9-enoic acid essential for replicating this validated chemical biology approach for targeting the p53 pathway in cancer cells.

Protease-Resistant, Cell-Penetrating Peptide Tools

For research programs focused on targeting intracellular protein-protein interactions with peptide-based tools, (R)-2-amino-2-methyldec-9-enoic acid is a required component for constructing probes with drug-like properties [1]. The α-methyl group of the compound, combined with the macrocyclic constraint of the completed staple, confers dramatic resistance to proteolytic degradation in biological fluids (e.g., serum, cytosol) and significantly enhances cellular penetration compared to linear peptides [2]. This application scenario is critical for developing peptide-based inhibitors, imaging agents, or functional probes that must remain stable and active within a cellular environment over extended periods, thereby increasing the signal-to-noise ratio in biological assays and enabling in vivo target validation studies.

Application
Selection Property
Validation Focus
Hydrocarbon-stapled peptide synthesis
(R)-octenylalanine building block for i,i+7 macrocyclization
RCM efficiency and α-helix stabilization
p53 pathway research models
Enantiopure (R) stereochemistry
p53 activation and membrane interaction context
Protease-resistant peptide probes
α-methyl, α-alkenyl amino acid for stability
Protease resistance and cellular uptake assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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